molecular formula C22H25NO4 B1390329 Fmoc-alpha-methyl-DL-leucine CAS No. 678992-19-3

Fmoc-alpha-methyl-DL-leucine

Katalognummer: B1390329
CAS-Nummer: 678992-19-3
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: LKQDQIGTIVQHMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-leucine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-leucine typically involves the reaction of alpha-methyl-DL-leucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The Fmoc group is introduced to protect the amino group, facilitating subsequent peptide synthesis steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Fmoc Group Protection and Deprotection

The Fmoc group serves as a protective group for the amino function in solid-phase peptide synthesis (SPPS). The deprotection of the Fmoc group is crucial for the synthesis of peptides and typically occurs through a two-step mechanism:

  • Proton Abstraction : A mild base, often a secondary amine, abstracts the acidic proton at the 9-position of the fluorene ring.

  • β-Elimination : This leads to the formation of a reactive dibenzofulvene (DBF) intermediate, which can react with nucleophiles such as amines to form stable adducts .

The efficiency of this reaction can be influenced by various factors including the nature of the solvent, temperature, and concentration of the reagents used.

Deprotection Methods

Recent advancements have introduced alternative methods for the removal of the Fmoc group:

  • Ionic Liquids : A method using ionic liquids like [Bmim][BF4] combined with weak bases such as triethylamine has shown improved efficiency in Fmoc removal at room temperature, yielding high reaction rates and minimizing racemization .

  • Microwave-Assisted Techniques : Microwave-assisted deprotection has been evaluated for its effectiveness in reducing reaction times while maintaining high yields of the desired products .

Comparative Analysis of Deprotection Strategies

The following table summarizes various deprotection strategies for Fmoc-alpha-methyl-DL-leucine:

Method Reagents Used Time Required Yield Racemization Risk
Traditional Base MethodPiperidine in DMF10-30 minModerate (60-80%)Moderate
Ionic Liquid MethodTriethylamine + [Bmim][BF4]4-8 minHigh (90-95%)Low
Microwave-AssistedVarious bases3-10 minHigh (80-90%)Low

This table illustrates that ionic liquid methods and microwave-assisted techniques provide significant advantages over traditional methods, particularly in terms of yield and racemization control.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Synthesis:

  • Fmoc-alpha-methyl-DL-leucine serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection and deprotection during the synthesis process, facilitating the assembly of complex peptides .

Case Study:

  • In a study focusing on the synthesis of disulfide-rich peptide scaffolds, this compound was incorporated to enhance the stability and functionality of the resulting peptides. The ability to control stereochemistry through the use of this compound has been shown to improve the structural integrity of synthesized peptides, making it invaluable for research in drug development and protein engineering .

Drug Development

Applications in Therapeutics:

  • This compound is instrumental in developing peptide-based therapeutics, including antibiotics and anticancer agents. Its unique properties allow for modifications that enhance bioavailability and stability in biological environments .

Example:

  • Research has indicated that introducing alpha-methylation in peptides can significantly improve their resistance to enzymatic degradation in gastrointestinal conditions. For instance, modifications using this compound have been explored in designing orally administered peptides targeting gastrointestinal disorders, showcasing its potential in therapeutic applications .

Biomaterials

Use in Biomaterials:

  • This compound is also employed in fabricating hydrogels and other biomaterials used in tissue engineering and regenerative medicine. Its properties contribute to creating scaffolds that support cell growth and tissue regeneration .

Research Insights:

  • A study demonstrated that peptides synthesized with this compound could form hydrogels with tunable mechanical properties, making them suitable for various biomedical applications such as drug delivery systems and wound healing materials .

Wirkmechanismus

The primary mechanism of action of Fmoc-alpha-methyl-DL-leucine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide chains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Fmoc-alpha-methyl-L-leucine
  • Fmoc-alpha-methyl-D-leucine
  • Fmoc-alpha-methyl-DL-phenylalanine

Uniqueness

Fmoc-alpha-methyl-DL-leucine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .

By understanding the properties and applications of this compound, researchers can leverage this compound to advance various scientific and industrial fields

Biologische Aktivität

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of amino acids, allowing for efficient peptide assembly. The compound's structure can be represented as follows:

Fmoc alpha methyl DL leucine=C15H17NO2\text{Fmoc alpha methyl DL leucine}=\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is primarily linked to its role as a selective modulator of various biochemical pathways. Recent studies have indicated that it exhibits modulation effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in lipid metabolism and insulin sensitivity.

Table 1: Biological Activities of this compound

Activity TypeDescription
PPAR Modulation Activates PPARγ with lower potency compared to rosiglitazone .
Insulin Sensitivity Improves insulin sensitivity in diabetic models .
Adipogenic Activity Exhibits lower adipogenic activity than traditional PPARγ agonists .

Case Studies

  • Insulin Sensitivity Improvement : In a study involving db/db mice, this compound was shown to enhance insulin sensitivity significantly. This effect was attributed to its ability to activate PPARγ, leading to improved glucose metabolism without the adverse effects typically associated with PPARγ activation, such as increased fat accumulation .
  • Comparative Efficacy : When compared to other known PPARγ agonists, such as rosiglitazone, this compound demonstrated similar maximal efficacy but with reduced potency. This suggests a potential for developing therapeutics with fewer side effects while maintaining efficacy in treating metabolic disorders .

Implications for Therapeutic Use

The modulation of PPARγ by this compound presents opportunities for therapeutic interventions in conditions such as type 2 diabetes and obesity. Its unique profile could allow for the development of drugs that target metabolic pathways more selectively, minimizing side effects associated with broader-acting agents.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionPotential Benefit
Type 2 DiabetesPPARγ activation enhancing insulin sensitivityImproved glycemic control
ObesityReduced adipogenic effects while maintaining efficacyLower risk of weight gain

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDQIGTIVQHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-methyl-DL-leucine
Reactant of Route 2
Reactant of Route 2
Fmoc-alpha-methyl-DL-leucine
Reactant of Route 3
Reactant of Route 3
Fmoc-alpha-methyl-DL-leucine
Reactant of Route 4
Fmoc-alpha-methyl-DL-leucine
Reactant of Route 5
Fmoc-alpha-methyl-DL-leucine
Reactant of Route 6
Reactant of Route 6
Fmoc-alpha-methyl-DL-leucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.